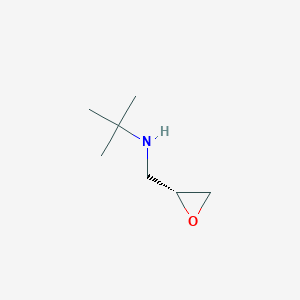

(R)-3-TERT-BUTYLAMINO-1,2-EPXOYPROPANE

描述

Significance of Chiral Epoxides as Synthetic Intermediates in Modern Organic Chemistry

Chiral epoxides, three-membered cyclic ethers containing a stereocenter, are considered powerful and versatile building blocks in modern organic chemistry. numberanalytics.comresearchgate.net Their utility is primarily derived from the high reactivity of the strained three-membered ring, which is susceptible to ring-opening reactions by a wide array of nucleophiles. researchgate.netingentaconnect.com This reactivity allows for the introduction of two adjacent functional groups with well-defined stereochemistry, making them invaluable in the synthesis of complex molecules.

The importance of chiral epoxides was prominently recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions, including the highly reliable and predictable Sharpless Asymmetric Epoxidation. wikipedia.org This method enables the conversion of allylic alcohols into chiral epoxides with very high enantioselectivity. numberanalytics.comingentaconnect.com The resulting 2,3-epoxyalcohols can be transformed into a diverse range of products such as diols, amino alcohols, and ethers, which are key components of many natural products and pharmaceuticals. wikipedia.orgnih.gov

The synthetic utility of chiral epoxides is demonstrated in the total synthesis of numerous complex natural products, including saccharides, terpenes, antibiotics, and pheromones. wikipedia.org The ability to construct stereocenters with high fidelity makes chiral epoxides indispensable for creating enantiomerically pure compounds, which is crucial in fields like medicinal chemistry where different enantiomers of a drug can have vastly different biological activities. numberanalytics.com

Key Asymmetric Epoxidation Methods:

| Method | Catalyst System | Substrate | Key Features |

| Sharpless Epoxidation | Titanium tetra(isopropoxide) and Diethyl tartrate | Allylic alcohols | High enantioselectivity, predictable stereochemistry. numberanalytics.comwikipedia.org |

| Jacobsen Epoxidation | Chiral manganese-salen complexes | Unfunctionalized alkenes | Effective for a broader range of alkenes. wikipedia.org |

| Jørgensen-Córdova Epoxidation | Organocatalysts (e.g., chiral ketones) | α,β-Unsaturated ketones | Metal-free, direct epoxidation of enones. wikipedia.org |

Overview of Chiral Amino Epoxides in Asymmetric Synthesis

Chiral amino epoxides are a specialized class of epoxides that contain both an epoxide ring and an amino group. This bifunctional nature makes them particularly useful intermediates for the synthesis of amino alcohols, which are core structures in many biologically active compounds. rroij.com The presence of the amino group can influence the regioselectivity of the epoxide ring-opening and provides a handle for further synthetic modifications.

The ring-opening of chiral amino epoxides with various nucleophiles is a direct and efficient method for preparing enantiomerically pure β-amino alcohols. rroij.comresearchgate.net These products are not only valuable in their own right but also serve as precursors for unnatural amino acids, chiral auxiliaries, and ligands for asymmetric catalysis. rroij.com The synthesis of β-amino alcohols via the amination of chiral epoxides is one of the most direct strategies available, offering high yields and stereoselectivity. rroij.com

Contextualization of (R)-3-TERT-BUTYLAMINO-1,2-EPOXYPROPANE within Chiral Building Block Methodologies

(R)-3-tert-butylamino-1,2-epoxypropane stands as a prime example of a chiral building block derived from the principles of asymmetric synthesis. It is a chiral amino epoxide whose structure is pivotal in the synthesis of a specific class of pharmaceuticals known as β-adrenergic blocking agents, or β-blockers. researchgate.netdocumentsdelivered.com The "chiral pool" synthesis strategy, which utilizes readily available chiral compounds as starting materials, often employs precursors that lead to structures like (R)-3-tert-butylamino-1,2-epoxypropane. sigmaaldrich.com

This specific compound and its close derivatives are key intermediates in the asymmetric synthesis of several important drugs. For instance, it is used in the synthesis of the (S)-enantiomers of β-blockers, which are often the more biologically active isomers. researchgate.netmdpi.com

Applications in Pharmaceutical Synthesis:

IPS 339: The synthesis of the S(+) isomer of this potent β-receptor antagonist can be achieved using (2S)-3-tert-butylamino-1,2-epoxypropane as a key chiral precursor. documentsdelivered.com

(S)-Betaxolol: The synthesis of this β-blocker involves the reaction of 2-(4-hydroxyphenyl)ethanol (B1682651) with an epoxide precursor, followed by ring-opening with an amine. A related synthetic route for (S)-betaxolol explicitly uses the reaction of a phenol (B47542) with (R)-3-isopropylamine-1,2-epoxypropane, highlighting the utility of this class of chiral building blocks. researchgate.net

β-Blocker Analogs: The general structure of aryloxypropanolamines, characteristic of many β-blockers, is commonly synthesized by reacting a phenol with an epichlorohydrin (B41342) derivative followed by the addition of an amine, such as tert-butylamine. nih.gov The use of a chiral epoxide like (R)-3-tert-butylamino-1,2-epoxypropane ensures the desired stereochemistry in the final drug product.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-N-[[(2R)-oxiran-2-yl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMYHLFQJXHHLD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Enantioselective Synthesis of R 3 Tert Butylamino 1,2 Epoxypropane

Chemoenzymatic Approaches to (R)-3-TERT-BUTYLAMINO-1,2-EPOXYPROPANE and Related Chiral Amines

Chemoenzymatic methods combine the selectivity of biological catalysts with traditional chemical reactions, offering efficient routes to enantiomerically pure compounds. mdpi.com These strategies are particularly advantageous for their mild reaction conditions and high enantioselectivity. researchgate.net

Lipase-Mediated Kinetic Resolution Strategies

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. Lipases are a class of enzymes frequently used for this purpose due to their stability in organic solvents, broad substrate tolerance, and high stereoselectivity. nih.govmdpi.com The principle involves the enzyme preferentially catalyzing a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. mdpi.com

In the context of synthesizing (R)-3-tert-butylamino-1,2-epoxypropane, lipase-mediated kinetic resolution can be applied to a racemic precursor, such as a suitable amino alcohol or its ester derivative. For example, a racemic mixture of an N-protected 3-tert-butylamino-1,2-propanediol derivative could be resolved through enantioselective acylation or hydrolysis catalyzed by a lipase. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PS), and Pseudomonas fluorescens (AK) have demonstrated high enantioselectivity in resolving similar chiral alcohols and their acetates. nih.gov The unreacted (S)-amino alcohol or the produced (R)-ester can then be separated and converted to the target (R)-epoxide in subsequent chemical steps. The efficiency of such a resolution is often described by the enantiomeric ratio (E), with high E-values (>200) indicating excellent selectivity. nih.govmdpi.com

Below is a table summarizing the performance of various lipases in the kinetic resolution of analogous chiral alcohols, highlighting the potential for high enantiomeric excess (ee).

| Lipase Source | Substrate Type | Reaction | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |

| Pseudomonas cepacia | Racemic alcohol | Acylation | >99% for (R)-acetate | >200 |

| Candida antarctica B | Racemic ester | Hydrolysis | >99% for (S)-alcohol | >200 |

| Pseudomonas fluorescens | Racemic alcohol | Acylation | 85-95% | >100 |

| Candida rugosa | Racemic ester | Hydrolysis | Variable | 16-79 |

This table presents representative data for lipase-catalyzed resolutions of chiral alcohols and esters similar to the precursors of the target compound.

Biocatalytic Transformations for Chiral Epoxide Formation

Biocatalytic methods can be employed for the direct formation of chiral epoxides from prochiral substrates. researchgate.net Enzymes such as monooxygenases and peroxidases can catalyze the epoxidation of alkenes with high enantioselectivity. researchgate.net For instance, the ω-hydroxylation system of Pseudomonas oleovorans has been shown to perform enzymatic epoxidation of various terminal alkenes. nih.gov

This approach could be applied to a precursor like N-allyl-N-tert-butylamine. The enzymatic system would introduce an epoxide group across the double bond, ideally with high selectivity for the (R)-enantiomer. The reaction would typically utilize whole-cell biocatalysts or isolated enzymes, offering a green alternative to chemical oxidants. researchgate.net Furthermore, epoxide hydrolases can be used in the enantioselective hydrolysis of racemic epoxides, providing another biocatalytic route to obtaining the desired enantiomerically pure epoxide. researchgate.net Cascade reactions involving multiple enzymes can also be designed to convert racemic epoxides into other valuable chiral molecules, demonstrating the versatility of biocatalysis. researchgate.net

Asymmetric Chemical Synthesis Routes to (R)-3-TERT-BUTYLAMINO-1,2-EPOXYPROPANE

Asymmetric chemical synthesis provides direct routes to enantiomerically pure compounds, avoiding the 50% theoretical yield limit of kinetic resolutions.

Stereoselective Epoxidation of Precursor Olefins

The most direct chemical approach to synthesizing chiral epoxides is the asymmetric epoxidation of a prochiral olefin. researchgate.net The Sharpless asymmetric epoxidation is a renowned method for the highly enantioselective epoxidation of allylic alcohols. wikipedia.orgunits.it This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide. By selecting the appropriate enantiomer of DET, one can selectively produce either the (R) or (S) epoxide.

For the synthesis of (R)-3-tert-butylamino-1,2-epoxypropane, a suitable precursor would be an allylic alcohol that can be subsequently converted to the target amine. Alternatively, directed epoxidation of a homoallylic amine or a protected derivative could be achieved. The presence of a nearby hydroxyl or amino group can direct the epoxidizing agent to one face of the double bond, enhancing stereoselectivity. wikipedia.orgmdpi.com Metal complexes, such as those involving vanadium or hafnium, have also been developed for the catalytic enantioselective epoxidation of allylic and homoallylic alcohols, achieving enantioselectivities up to 99%. wikipedia.orgnih.gov

| Catalyst System | Precursor Type | Product Configuration | Typical Enantioselectivity (ee) |

| Ti(OiPr)₄ / L-(+)-DET | Primary allylic alcohol | (2R,3R) or (2S,3S) | >90% |

| Ti(OiPr)₄ / D-(-)-DET | Primary allylic alcohol | (2S,3R) or (2R,3S) | >90% |

| Vanadium Catalyst | Allylic alcohol | syn-diastereomer | Excellent |

| Hf(IV)-BHA Complex | Tertiary allylic alcohol | Chiral epoxide | up to 99% |

This table illustrates the stereochemical outcomes and efficiencies of various asymmetric epoxidation methods applicable to precursor synthesis.

Transformations from Chiral Pool Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and terpenes. nih.govmdpi.com These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. escholarship.org

A common strategy for synthesizing (R)-3-tert-butylamino-1,2-epoxypropane involves starting from a readily available C3 chiral synthon. (R)-glycidol is an ideal precursor. The synthesis can proceed via the ring-opening of (R)-glycidol with tert-butylamine. This nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide ring, directly yielding (S)-3-(tert-butylamino)propane-1,2-diol. While this gives the opposite enantiomer of the diol needed for the (R)-epoxide, starting with (S)-glycidol would yield the desired (R)-diol. This diol can then be converted to the target (R)-epoxide through a two-step process involving selective tosylation of the primary hydroxyl group followed by intramolecular cyclization under basic conditions to form the epoxide ring.

Multi-step Chemical Pathways to Optically Active Amino Epoxides

Constructing optically active amino epoxides often requires multi-step synthetic sequences that carefully install the required stereocenters and functional groups. A representative pathway can start from an achiral material, introduce chirality via an asymmetric reaction or resolution, and then elaborate the molecule to the final product.

One such pathway begins with the synthesis of racemic 3-chloro-1,2-propanediol, which is then reacted with tert-butylamine to produce racemic 3-(tert-butylamino)propane-1,2-diol. This racemic diol can then be subjected to a lipase-mediated kinetic resolution as described in section 2.1.1. For instance, enantioselective acetylation would yield the (R)-acetate and the unreacted (S)-diol. The separated (S)-diol can then be converted to the (R)-epoxide. This involves:

Protection of the amino group, for example, as a carbamate.

Selective activation of the primary hydroxyl group (e.g., tosylation).

Base-induced cyclization to form the epoxide ring, which proceeds with inversion of configuration at the secondary carbon, thus forming the (R)-epoxide from the (S)-diol.

Deprotection of the amino group to yield the final product.

This chemoenzymatic route combines the reliability of chemical transformations with the high enantioselectivity of enzymatic resolution to afford the target molecule in high optical purity. mdpi.commdpi.com

Conversion from Chiral Amino Propanediols

A key strategy for the synthesis of (R)-3-tert-butylamino-1,2-epoxypropane involves the utilization of a readily available chiral precursor, (S)-3-tert-butylamino-1,2-propanediol. This approach leverages the existing stereocenter in the starting material to induce the desired chirality in the final epoxide product. The conversion typically proceeds through a two-step sequence involving activation of the primary hydroxyl group followed by an intramolecular nucleophilic substitution to form the epoxide ring.

The first step is the selective activation of the primary hydroxyl group of (S)-3-tert-butylamino-1,2-propanediol. This is commonly achieved by converting the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. The reaction is carried out in the presence of a suitable base to neutralize the acid generated during the reaction.

The second step is an intramolecular cyclization under basic conditions. The secondary hydroxyl group, acting as a nucleophile, attacks the carbon bearing the leaving group, leading to the formation of the epoxide ring with inversion of configuration at that center. This stereospecific intramolecular SN2 reaction ensures the formation of the (R)-epoxide from the (S)-diol precursor.

| Starting Material | Reagents | Intermediate | Product | Enantiomeric Purity (ee) |

| (S)-3-tert-butylamino-1,2-propanediol | 1. p-Toluenesulfonyl chloride, Pyridine 2. Sodium hydroxide | (S)-1-(tert-butylamino)-3-(tosyloxy)propan-2-ol | (R)-3-tert-butylamino-1,2-epoxypropane | >98% |

| (S)-3-tert-butylamino-1,2-propanediol | 1. Methanesulfonyl chloride, Triethylamine 2. Potassium carbonate | (S)-1-(tert-butylamino)-3-(mesyloxy)propan-2-ol | (R)-3-tert-butylamino-1,2-epoxypropane | >98% |

Intramolecular Epoxidation Reactions in a Synthetic Sequence

Another effective methodology involves the construction of a precursor molecule that can undergo a diastereoselective intramolecular epoxidation. This strategy often starts from an achiral or a different chiral starting material and introduces the necessary chirality during the synthetic sequence.

A common approach begins with the synthesis of a chiral halohydrin, such as (R)-N-tert-butyl-3-chloro-2-hydroxy-1-propanamine. This intermediate can be prepared through various enantioselective methods, including the kinetic resolution of a racemic halohydrin or the asymmetric aminohydroxylation of an appropriate alkene.

Once the chiral halohydrin is obtained, treatment with a base promotes an intramolecular Williamson ether synthesis. The alkoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile and displaces the adjacent halide, leading to the formation of the epoxide ring. The stereochemistry of the epoxide is directly controlled by the stereochemistry of the starting halohydrin, making this a highly stereospecific transformation.

| Precursor | Base | Solvent | Reaction Conditions | Product | Yield |

| (R)-N-tert-butyl-3-chloro-2-hydroxy-1-propanamine | Sodium hydroxide | Water/Ethanol | Room Temperature, 2h | (R)-3-tert-butylamino-1,2-epoxypropane | 95% |

| (R)-N-tert-butyl-3-bromo-2-hydroxy-1-propanamine | Potassium tert-butoxide | Tetrahydrofuran | 0°C to Room Temperature, 1h | (R)-3-tert-butylamino-1,2-epoxypropane | 92% |

Stereochemical Inversion Strategies Involving (R)-3-TERT-BUTYLAMINO-1,2-EPOXYPROPANE

Stereoinversion via Key Intermediates

A common and effective method for the stereoinversion of a chiral epoxide involves a two-step sequence of nucleophilic ring-opening followed by ring-closure with inversion of configuration. For the conversion of the less desired (S)-3-tert-butylamino-1,2-epoxypropane to the desired (R)-enantiomer, a suitable nucleophile is employed to open the epoxide ring.

One such strategy involves the reaction of the (S)-epoxide with a nucleophile, such as a halide or a carboxylate anion. This ring-opening reaction proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter at the point of attack. The resulting intermediate, a substituted 1-amino-2,3-propanediol derivative, is then activated at the newly introduced functional group, and a subsequent intramolecular cyclization under basic conditions leads to the formation of the desired (R)-epoxide.

For instance, reaction of (S)-3-tert-butylamino-1,2-epoxypropane with a chloride source can yield a chlorohydrin intermediate. Activation of the secondary hydroxyl group (for example, as a mesylate) followed by base-induced cyclization results in the formation of (R)-3-tert-butylamino-1,2-epoxypropane.

| Starting Enantiomer | Reagent Sequence | Key Intermediate | Final Product |

| (S)-3-tert-butylamino-1,2-epoxypropane | 1. HCl 2. Methanesulfonyl chloride, Et3N 3. NaOH | (2R)-1-(tert-butylamino)-3-chloropropan-2-yl methanesulfonate | (R)-3-tert-butylamino-1,2-epoxypropane |

Practical Implications for the Utilization of Less Desired Enantiomers

The ability to efficiently invert the stereochemistry of chiral intermediates has significant practical implications in the pharmaceutical industry. Large-scale synthesis often produces racemic mixtures or unequal amounts of enantiomers. Having a robust stereoinversion process allows for the conversion of the undesired enantiomer into the desired one, effectively doubling the potential yield from a racemic starting material.

This approach is particularly valuable in the synthesis of beta-blockers, where only one enantiomer is therapeutically active. By implementing a stereochemical inversion strategy, pharmaceutical manufacturers can:

Improve Process Economics: Reduce the cost of goods by utilizing the entirety of a racemic or enantiomerically impure starting material.

Enhance Sustainability: Minimize chemical waste by converting what would otherwise be a byproduct into a valuable intermediate.

Increase Supply Chain Flexibility: Provide an alternative route to the desired enantiomer, mitigating risks associated with the availability or cost of a specific chiral starting material.

The development of efficient and scalable stereoinversion protocols for key intermediates like (R)-3-tert-butylamino-1,2-epoxypropane is a testament to the ingenuity of process chemists in optimizing pharmaceutical manufacturing.

Advanced Synthetic Applications and Derivatization of R 3 Tert Butylamino 1,2 Epoxypropane

Application as a Chiral Building Block in Complex Molecule Synthesis

The primary utility of (R)-3-tert-butylamino-1,2-epoxypropane lies in its role as a precursor to chiral 1,3-amino alcohols. The epoxide ring is susceptible to nucleophilic attack, a feature that chemists exploit to introduce a variety of substituents with a high degree of regio- and stereocontrol. This reactivity is fundamental to its application in the synthesis of complex molecules where specific stereochemistry is paramount for biological function.

Synthesis of Beta-Blockers and Related Adrenergic Agents

A significant application of (R)-3-tert-butylamino-1,2-epoxypropane is in the pharmaceutical industry for the synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers. nih.gov Many of these drugs are (S)-aryloxypropanolamines, and the (R)-configuration of the starting epoxide is crucial for obtaining the desired (S)-stereochemistry in the final active pharmaceutical ingredient.

The synthesis of beta-blockers such as (S)-Propranolol and (S)-Betaxolol exemplifies the incorporation of (R)-3-tert-butylamino-1,2-epoxypropane into aryloxyaminopropanol scaffolds. researchgate.netsemanticscholar.org The general synthetic strategy involves the nucleophilic attack of a phenoxide on the epoxide ring of the chiral starting material. This reaction, typically carried out under basic conditions, results in the regioselective opening of the epoxide at the less sterically hindered carbon atom, yielding a key intermediate.

For instance, in the synthesis of (S)-Propranolol, 1-naphthol (B170400) is deprotonated to form the corresponding phenoxide, which then attacks (R)-3-tert-butylamino-1,2-epoxypropane. This step establishes the characteristic aryloxypropanolamine backbone with the correct stereochemistry. semanticscholar.orgnih.gov Similarly, the synthesis of (S)-Betaxolol involves the reaction of the phenoxide derived from 4-(2-(cyclopropylmethoxy)ethyl)phenol with the same chiral epoxide. researchgate.net

A variety of beta-blockers can be synthesized using this methodology, with the primary variation being the structure of the aromatic phenol (B47542) component.

| Beta-Blocker | Aromatic Phenol Starting Material |

| (S)-Propranolol | 1-Naphthol |

| (S)-Betaxolol | 4-(2-(cyclopropylmethoxy)ethyl)phenol |

| (S)-Bisoprolol | 4-((2-isopropoxyethoxy)methyl)phenol mdpi.com |

The stereochemistry of the final beta-blocker is critical for its therapeutic efficacy, with the (S)-enantiomer typically being the more active form. The use of (R)-3-tert-butylamino-1,2-epoxypropane ensures the stereoselective formation of the required (S)-amino alcohol moiety. The ring-opening of the (R)-epoxide by the aryloxide nucleophile proceeds via an SN2 mechanism, which results in the inversion of configuration at the carbon atom undergoing attack. This leads to the formation of the desired (S)-stereocenter at the hydroxyl-bearing carbon of the propanolamine (B44665) side chain.

This inherent stereocontrol obviates the need for chiral resolutions of racemic mixtures, making the synthesis more efficient and economical. The high enantiomeric purity of the starting material is directly translated into the high enantiomeric excess of the final drug substance.

Preparation of Chiral Amino Alcohols via Ring-Opening Reactions

The versatility of (R)-3-tert-butylamino-1,2-epoxypropane extends beyond the synthesis of aryloxypropanolamines. The epoxide ring can be opened by a wide range of nucleophiles to afford a diverse array of chiral 1,3-amino alcohols. mdpi.com The regioselectivity of the ring-opening is dependent on the reaction conditions. d-nb.info

Under basic or neutral conditions, the nucleophile preferentially attacks the less substituted carbon of the epoxide (C1), following an SN2 pathway. This results in the formation of a 1-substituted-3-(tert-butylamino)propan-2-ol. In contrast, under acidic conditions, the reaction can proceed with attack at the more substituted carbon (C2), although this is less common for this particular substrate.

The following table illustrates the products obtained from the ring-opening of (R)-3-tert-butylamino-1,2-epoxypropane with various nucleophiles under basic/neutral conditions.

| Nucleophile | Resulting Chiral Amino Alcohol |

| H₂O | (R)-3-(tert-butylamino)propane-1,2-diol |

| R-OH (Alcohols) | (R)-1-alkoxy-3-(tert-butylamino)propan-2-ol |

| R-SH (Thiols) | (R)-1-(alkylthio)-3-(tert-butylamino)propan-2-ol |

| R-NH₂ (Amines) | (R)-1-(alkylamino)-3-(tert-butylamino)propan-2-ol |

This reactivity allows for the synthesis of a library of chiral amino alcohols that can serve as valuable intermediates in the synthesis of other complex molecules.

Derivatization for Novel Chiral Auxiliaries and Ligands

The chiral 1,3-amino alcohol scaffold obtained from (R)-3-tert-butylamino-1,2-epoxypropane can be further derivatized to create novel chiral auxiliaries and ligands for asymmetric catalysis. mdpi.comnih.gov The presence of both a secondary amine and a secondary alcohol provides two points for modification.

For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified. These modifications can be used to tune the steric and electronic properties of the resulting molecule, making it suitable for a specific catalytic application. Chiral ligands derived from amino acids and amino alcohols have been shown to be effective in a variety of metal-catalyzed reactions. mdpi.comresearchgate.netrsc.org

Strategies for Further Functional Group Transformations

The product of the ring-opening of (R)-3-tert-butylamino-1,2-epoxypropane, a chiral 1,3-amino alcohol, possesses two key functional groups: a secondary amine and a secondary alcohol. These functional groups can be independently or concertedly transformed into a variety of other functionalities, further expanding the synthetic utility of the original chiral building block. fiveable.mesolubilityofthings.comresearchgate.net

Transformations of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to a ketone using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. semanticscholar.org

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) will produce ethers.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions.

Transformations of the Amino Group:

Acylation: The secondary amine can be readily acylated with acyl chlorides or anhydrides to form amides.

Alkylation: Further alkylation can lead to the formation of tertiary amines.

Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent synthetic steps.

Conversion to a Guanidine: The amine can be converted to a guanidinium (B1211019) group, which can alter the molecule's biological activity and physical properties.

These transformations allow for the strategic manipulation of the chiral 1,3-amino alcohol scaffold to access a wide range of complex and functionally diverse molecules.

Development of New Synthetic Methodologies Utilizing the Compound

(R)-3-tert-butylamino-1,2-epoxypropane has emerged as a cornerstone chiral building block in modern organic synthesis. Its inherent chirality and the reactive nature of the oxirane ring make it an invaluable precursor for the asymmetric synthesis of complex molecules, particularly pharmaceuticals. Researchers have leveraged its unique structural features to devise innovative synthetic methodologies that offer high stereochemical control, efficiency, and access to novel chemical entities. The development of these methods primarily revolves around the strategic, regioselective, and stereospecific ring-opening of the epoxide.

A significant area of research has been the use of (R)-3-tert-butylamino-1,2-epoxypropane in the synthesis of β-adrenergic blocking agents (beta-blockers). nih.gov The stereochemistry at the secondary alcohol in the propanolamine side chain of these drugs is critical for their pharmacological activity, with the (S)-enantiomer typically being the more potent isomer. By starting with the (R)-epoxide, chemists can ensure the formation of the desired (S)-stereocenter upon nucleophilic attack.

One notable example is the synthesis of the (R) and (S) isomers of IPS 339, a potent adrenergic β-receptor antagonist. documentsdelivered.com An alternative synthetic route for the (S) isomer utilizes (2S)-3-tert-butylamino-1,2-epoxypropane as a key starting material. documentsdelivered.com This approach underscores the compound's utility in providing a reliable method to install the required stereochemistry in the final drug molecule. documentsdelivered.com

The reactivity of the epoxide ring is central to its synthetic applications. The inherent ring strain and the polarization of the carbon-oxygen bonds make the epoxide susceptible to attack by a wide range of nucleophiles. mdpi.com This ring-opening reaction is the fundamental transformation that allows for the elaboration of the simple three-membered ring into more complex, difunctionalized structures. researchgate.netmdpi.com Methodologies often focus on achieving high regioselectivity, with nucleophilic attack typically occurring at the least sterically hindered carbon atom. researchgate.net

Recent advancements have focused on catalytic approaches to the ring-opening of epoxides. While tertiary amines themselves can act as catalysts for these reactions, various metal and organocatalytic systems have been developed to enhance efficiency and selectivity under mild conditions. researchgate.net These catalytic methods are crucial for developing cost-effective and scalable processes for the synthesis of enantiomerically pure compounds. mdpi.com

The table below summarizes representative synthetic transformations developed utilizing (R)-3-tert-butylamino-1,2-epoxypropane and related chiral epoxides, highlighting the versatility of this building block.

The research findings detailed in these methodologies emphasize the strategic importance of starting with enantiomerically pure building blocks. The use of (R)-3-tert-butylamino-1,2-epoxypropane obviates the need for chiral resolutions later in a synthetic sequence, which are often inefficient. The development of catalytic, asymmetric strategies further enhances the appeal of this approach, aligning with the principles of modern green chemistry by reducing waste and improving atom economy.

The table below provides a summary of research findings related to the development of synthetic methodologies using this chiral epoxide.

Analytical and Spectroscopic Characterization in Stereochemical Analysis of R 3 Tert Butylamino 1,2 Epoxypropane

Chiral Chromatography Techniques for Enantiomeric Separation and Purity Assessment

Chiral chromatography is a cornerstone in the analysis of enantiomeric compounds, providing a direct method for separating and quantifying individual enantiomers. eijppr.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is a powerful and widely used technique for the enantiomeric separation of chiral amines and related compounds. While direct HPLC methods for (R)-3-tert-butylamino-1,2-epoxypropane are not extensively detailed in readily available literature, methods developed for its corresponding diol, 3-tert-butylamino-1,2-propanediol, provide significant insight into the applicable methodologies. The principles of these separations are directly relevant to the analysis of the epoxide.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the resolution of a wide range of racemic compounds. eijppr.comworldwidejournals.com For the separation of the enantiomers of 3-tert-butylamino-1,2-propanediol, several Chiralpak columns have been successfully employed.

Different analytical conditions have been explored to achieve optimal separation of these enantiomers. The choice of the mobile phase, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as ethanol, is critical for achieving good resolution. Additives like formic acid and diethylamine (B46881) are often used to improve peak shape and resolution. worldwidejournals.com

Evaporative Light Scattering Detection (ELSD) is a common detection method for compounds like 3-tert-butylamino-1,2-propanediol that lack a strong UV chromophore. researchgate.netresearchgate.net This detector is mass-dependent and can be used for quantitative analysis. researchgate.net

The following interactive data table summarizes typical HPLC conditions used for the enantiomeric separation of the related compound, 3-tert-butylamino-1,2-propanediol.

Interactive Data Table: HPLC Conditions for Enantiomeric Separation of 3-tert-butylamino-1,2-propanediol

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak IC | Chiralpak AD-H |

| Mobile Phase | n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1 v/v/v/v) worldwidejournals.com | n-hexane:ethanol (70:30, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min worldwidejournals.com | 0.8 mL/min researchgate.net |

| Column Temperature | 30°C worldwidejournals.com | 40°C researchgate.net |

| Detection | ELSD worldwidejournals.com | ELSD researchgate.net |

| Resolution (Rs) | > 5.0 worldwidejournals.com | 1.6 researchgate.net |

| Retention Time (R-enantiomer) | 7.5 min worldwidejournals.com | Not specified |

| Retention Time (S-enantiomer) | 10.3 min worldwidejournals.com | Not specified |

Gas chromatography (GC) is another valuable technique for the separation of volatile chiral compounds. For the analysis of amines and epoxides, derivatization is often necessary to improve volatility and thermal stability. The use of chiral capillary columns, typically coated with cyclodextrin (B1172386) derivatives, allows for the separation of enantiomers.

While specific GC methods for the direct enantiomeric analysis of (R)-3-tert-butylamino-1,2-epoxypropane are not widely documented, the general approach for chiral amines is applicable. The amine functionality can be derivatized, for example, by acylation, to produce a less polar and more volatile compound suitable for GC analysis. The resulting diastereomeric derivatives can then be separated on a standard achiral column, or the original enantiomers can be separated directly on a chiral column.

The choice of the stationary phase is crucial for achieving separation. Cyclodextrin-based phases are commonly used due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differential retention.

Spectroscopic Methods for Structural Elucidation of Intermediates and Products

Spectroscopic techniques are indispensable for the structural confirmation of (R)-3-tert-butylamino-1,2-epoxypropane, as well as any intermediates and byproducts formed during its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features for (R)-3-tert-butylamino-1,2-epoxypropane:

tert-Butyl group: A singlet integrating to nine protons.

Epoxide ring protons: A set of multiplets corresponding to the three protons on the epoxide ring. The chemical shifts and coupling patterns would be characteristic of a terminal epoxide.

CH₂ group adjacent to the nitrogen: A multiplet corresponding to the two protons of the methylene (B1212753) group attached to the amine.

NH proton: A broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features for (R)-3-tert-butylamino-1,2-epoxypropane:

tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Epoxide carbons: Two signals corresponding to the two carbons of the epoxide ring.

CH₂ carbon adjacent to the nitrogen: A signal for the methylene carbon.

The following table presents the reported ¹³C NMR spectral data for the related compound, (S)-3-tert-butylamino-1,2-propanediol.

Data Table: ¹³C NMR Chemical Shifts for (S)-3-tert-butylamino-1,2-propanediol chemicalbook.com

| Carbon Atom | Chemical Shift (ppm) |

| C(CH₃)₃ | 27.5 |

| C (CH₃)₃ | 50.5 |

| C H₂NH | 46.5 |

| C H(OH) | 68.5 |

| C H₂OH | 65.0 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For a compound like (R)-3-tert-butylamino-1,2-epoxypropane, soft ionization techniques such as Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would likely involve cleavage of the tert-butyl group and fragmentation of the epoxypropane side chain. While a specific mass spectrum for (R)-3-tert-butylamino-1,2-epoxypropane is not detailed, ESI-MS has been used to confirm the molecular weight of the related 3-(tert-butylamino)propane-1,2-diol, showing the [M+H]⁺ ion at m/z 160.1338, which corresponds to the molecular formula C₇H₁₇NO₂.

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a fundamental property of chiral molecules and provides a straightforward method for assessing enantiomeric purity. youtube.com A chiral compound will rotate the plane of plane-polarized light, and the direction and magnitude of this rotation are characteristic of the compound. youtube.com The specific rotation, [α], is a standardized measure of this property.

The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

For the related diol, the specific rotation of (S)-(-)-3-tert-butylamino-1,2-propanediol is reported as [α]²³/D -30° (c = 2 in 1 M HCl). sigmaaldrich.com Since enantiomers have equal and opposite optical rotations, the specific rotation for (R)-(+)-3-tert-butylamino-1,2-propanediol would be expected to be +30° under the same conditions. This value can be used as a reference for determining the enantiomeric purity of samples of the (R)-enantiomer.

Computational and Theoretical Investigations of R 3 Tert Butylamino 1,2 Epoxypropane Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions, including the ring-opening of epoxides. For (R)-3-tert-butylamino-1,2-epoxypropane, DFT calculations can elucidate the pathways of its reactions, particularly the nucleophilic attack on the epoxide ring.

Theoretical studies on similar epoxide ring-opening reactions have shown that DFT can be used to model the transition states of both catalyzed and uncatalyzed reactions. These calculations can determine the activation energies for different pathways, thereby predicting the most likely reaction mechanism. For instance, in the reaction of an epoxide with an amine, DFT can be used to compare a concerted SN2 mechanism with a stepwise mechanism involving a charged intermediate. The calculated energies of the transition states for each pathway would indicate which is more favorable.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like (R)-3-tert-butylamino-1,2-epoxypropane, MD simulations can provide a detailed understanding of its conformational landscape and how these conformations influence its reactivity.

Furthermore, MD simulations can be used to study the interactions of (R)-3-tert-butylamino-1,2-epoxypropane with other molecules, such as reactants or catalysts, in a dynamic environment. This can provide insights into the initial steps of a reaction, including the formation of reactant complexes and the role of the solvent in stabilizing or destabilizing certain conformations. While detailed MD simulation data for this specific compound is not publicly available, studies on similar beta-blocker precursors have utilized these methods to understand their behavior in biological environments.

Prediction of Stereoselectivity in Epoxide Ring-Opening Reactions

The ring-opening of a chiral epoxide like (R)-3-tert-butylamino-1,2-epoxypropane can result in products with different stereochemistries. Predicting the stereoselectivity of these reactions is a significant challenge in synthetic chemistry. Computational methods, particularly quantum chemical calculations, can be employed to predict the favored stereochemical outcome.

The stereoselectivity of the nucleophilic attack on the epoxide is determined by the relative energies of the transition states leading to the different stereoisomers. By modeling these transition states using methods like DFT, it is possible to calculate their energies. The transition state with the lower energy will correspond to the major product, thus predicting the stereoselectivity of the reaction.

Factors influencing stereoselectivity, such as steric hindrance from the tert-butyl group and the stereoelectronic effects of the amine group, can be quantitatively assessed through these calculations. While specific predictive studies for the stereoselective ring-opening of (R)-3-tert-butylamino-1,2-epoxypropane are not widely published, the general methodology has been successfully applied to a variety of other chiral epoxides.

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations can be used to establish relationships between the molecular structure of (R)-3-tert-butylamino-1,2-epoxypropane and its chemical reactivity. These calculations can provide various electronic properties that serve as reactivity descriptors.

For example, the distribution of electron density in the molecule can be calculated to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The calculated electrostatic potential map can visually represent these regions, indicating the likely sites for nucleophilic attack on the epoxide ring. Furthermore, frontier molecular orbital (FMO) theory can be applied. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The LUMO of the epoxide ring, for instance, would indicate the preferred site of attack for a nucleophile.

By systematically modifying the structure of (R)-3-tert-butylamino-1,2-epoxypropane in silico (e.g., by changing substituents) and calculating these reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. This can aid in the rational design of new derivatives with desired reactivity profiles.

Future Directions and Emerging Research Avenues in R 3 Tert Butylamino 1,2 Epoxypropane Chemistry

Development of Novel Catalytic Systems for Asymmetric Synthesis

The asymmetric synthesis of (R)-3-tert-butylamino-1,2-epoxypropane remains a key area of research, with a continuous drive to develop more efficient and selective catalytic systems. Future research is poised to explore several promising avenues to enhance enantioselectivity, improve yields, and broaden the substrate scope.

One of the most promising areas is the advancement of organocatalysis . Chiral organocatalysts, such as those derived from proline and cinchona alkaloids, offer a metal-free alternative to traditional transition-metal catalysts, which can be both toxic and expensive. Research is expected to focus on the design of novel bifunctional organocatalysts that can activate both the nucleophile and the electrophile, leading to higher enantioselectivities. The development of catalysts that can operate under mild conditions and with low catalyst loadings will also be a key focus.

The exploration of novel chiral metal complexes also continues to be a vibrant area of research. While catalysts based on metals like titanium and vanadium have been successful, there is ongoing research into complexes of other metals, including rare-earth elements, that may offer unique reactivity and selectivity. The design of new chiral ligands is central to this effort, with a focus on creating more rigid and well-defined chiral environments to maximize stereocontrol.

Biocatalysis presents another exciting frontier. The use of enzymes, such as halohydrin dehalogenases and epoxide hydrolases, for the kinetic resolution of racemic epoxides or the direct asymmetric epoxidation of prochiral alkenes is a growing field. Future research will likely involve the discovery and engineering of novel enzymes with improved stability, activity, and selectivity for the synthesis of (R)-3-tert-butylamino-1,2-epoxypropane and its precursors.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic System | Catalyst Example | Potential Advantages | Research Focus |

|---|---|---|---|

| Organocatalysis | Proline derivatives, Cinchona alkaloids | Metal-free, lower toxicity, mild reaction conditions | Design of bifunctional catalysts, lowering catalyst loading |

| Chiral Metal Complexes | Salen-based complexes, BINOL-derived catalysts | High turnover numbers, broad substrate scope | Exploration of new metals and ligands, catalyst immobilization |

| Biocatalysis | Epoxide hydrolases, Halohydrin dehalogenases | High enantioselectivity, mild and green conditions | Enzyme discovery and engineering, process optimization |

Exploration of Continuous Flow Chemistry Applications

Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. jmedchem.com The application of this technology to the synthesis of (R)-3-tert-butylamino-1,2-epoxypropane is a promising area of future research.

One of the key advantages of flow chemistry is the ability to safely handle hazardous reagents and intermediates. The small reactor volumes and excellent heat and mass transfer in microreactors allow for the use of highly reactive species and exothermic reactions with a much higher degree of control compared to batch reactors. This could enable the development of more direct and efficient synthetic routes to the target compound.

Recent advancements in membrane reactor technology have shown great promise for the synthesis of beta-blockers. For example, an amine-functionalized graphene oxide membrane reactor has been developed for the ultrafast, continuous-flow synthesis of propranolol with nearly 100% conversion and selectivity in under five seconds at room temperature. mdpi.comsemanticscholar.orgbioengineer.orgrroij.comnews-medical.net The application of similar technologies to the synthesis of (R)-3-tert-butylamino-1,2-epoxypropane could revolutionize its industrial production.

Table 2: Potential Advantages of Continuous Flow Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reactor volumes and superior control |

| Efficiency | Longer reaction times, potential for side reactions | Shorter reaction times, improved selectivity and yield |

| Scalability | Challenging to scale up, potential for inconsistencies | Easier to scale up by numbering-up or longer run times |

| Automation | Difficult to fully automate | Readily amenable to automation and multi-step synthesis |

Integration with Green Chemistry Principles for Sustainable Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. yale.edu The sustainable synthesis of (R)-3-tert-butylamino-1,2-epoxypropane is a key area of future research, focusing on the use of renewable resources, greener solvents, and more energy-efficient processes.

A major focus is the development of synthetic routes that utilize renewable feedstocks . Researchers are exploring the use of biomass-derived starting materials, such as terpenes and sugars, to replace traditional petroleum-based precursors. jmedchem.com This approach not only reduces the carbon footprint of the synthesis but also promotes a circular economy.

The use of greener solvents is another important aspect of sustainable synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents. Solvent-free reaction conditions are the ultimate goal, and the development of catalytic systems that can operate effectively in the absence of a solvent is a key research priority. nih.gov

Biocatalysis , as mentioned earlier, is inherently a green technology. acs.orgnih.govnih.gov Enzymes operate under mild conditions in aqueous environments, eliminating the need for harsh reagents and extreme temperatures. The chemoenzymatic synthesis of beta-blockers, which combines the selectivity of enzymes with the efficiency of chemical transformations, is a particularly promising approach. mdpi.comresearchgate.netmdpi.com

Table 3: Green Chemistry Approaches for Sustainable Synthesis

| Green Chemistry Principle | Application in Synthesis of (R)-3-tert-butylamino-1,2-epoxypropane |

|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors like terpenes or sugars. jmedchem.com |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water or bio-solvents; solvent-free reactions. nih.gov |

| Catalysis | Use of highly selective and recyclable catalysts (organocatalysts, biocatalysts) over stoichiometric reagents. nih.gov |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure, reducing energy consumption. |

Investigation of New Reactive Intermediates Derived from the Compound

(R)-3-tert-butylamino-1,2-epoxypropane is not only a valuable building block but also a potential precursor to novel reactive intermediates that could open up new avenues in organic synthesis. The strained epoxide ring and the nucleophilic amino group provide a rich platform for chemical transformations.

One area of exploration is the generation of aziridinium ions through intramolecular cyclization. These highly reactive three-membered rings could serve as versatile electrophiles for the introduction of various nucleophiles, leading to the synthesis of a wide range of chiral 1,2-aminoalcohols and their derivatives. rroij.com

The ring-opening of the epoxide with different nucleophiles is another area of interest. mdpi.comsemanticscholar.org While the reaction with amines to form beta-blockers is well-established, the use of other nucleophiles, such as thiols, azides, or carbon nucleophiles, could lead to the synthesis of novel and potentially bioactive molecules. The regioselectivity of the ring-opening reaction can be controlled by the choice of catalyst and reaction conditions, providing access to a diverse array of structural motifs. researchgate.net

Furthermore, the compound could be a precursor for the generation of novel scaffolds through "click chemistry" . pcbiochemres.comnih.govnih.gov For example, the introduction of an azide or alkyne functionality would allow for the facile construction of complex molecules through copper-catalyzed or strain-promoted cycloaddition reactions. This could be a powerful strategy for the rapid generation of compound libraries for drug discovery.

Table 4: Potential Reactive Intermediates and Their Synthetic Applications

| Reactive Intermediate | Method of Generation | Potential Synthetic Application |

|---|---|---|

| Aziridinium Ion | Intramolecular cyclization | Synthesis of chiral 1,2-aminoalcohols and derivatives |

| Ring-Opened Adducts | Reaction with various nucleophiles (thiols, azides, etc.) | Access to diverse functionalized chiral building blocks |

| Click Chemistry Precursors | Functionalization with azide or alkyne groups | Rapid synthesis of complex molecules and compound libraries |

| Oxidative Ring Cleavage Products | Oxidation of the diol derived from epoxide opening | Generation of chiral aldehydes or carboxylic acids |

常见问题

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of (R)-3-tert-butylamino-1,2-epoxypropane while maintaining enantiomeric purity?

- Methodological Answer : Prioritize stereoselective epoxidation methods, such as Sharpless epoxidation or Jacobsen-Katsuki catalysis, to control the (R)-configuration. Monitor reaction intermediates via chiral HPLC or polarimetry . For tert-butylamino group incorporation, use tert-butylamine in a nucleophilic ring-opening reaction under anhydrous conditions, followed by kinetic resolution to isolate the desired enantiomer . Validate purity using -NMR coupling constants and chiral stationary phase GC-MS .

Q. How can researchers characterize the molecular structure and conformational dynamics of this compound?

- Methodological Answer : Employ microwave spectroscopy to resolve gas-phase structures, particularly for homochiral configurations, as demonstrated for fluorinated epoxypropane analogs . Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict low-energy conformers and dipole moments, guiding spectral assignments. Compare experimental rotational constants (<1 MHz error) to confirm accuracy .

Q. What safety protocols are critical for handling (R)-3-tert-butylamino-1,2-epoxypropane in laboratory settings?

- Methodological Answer : Refer to analogous epoxides (e.g., epichlorohydrin) for hazard benchmarks. Use nitrile gloves (≥8-hour permeation resistance) and fume hoods due to potential respiratory and dermal irritation risks . Store under nitrogen at 4°C to prevent hydrolytic degradation, and validate stability via periodic FT-IR analysis of epoxy ring integrity (C-O-C stretch at ~1250 cm) .

Advanced Research Questions

Q. How does the stereochemical configuration of the epoxypropane moiety influence intermolecular interactions in catalytic or biological systems?

- Methodological Answer : Conduct comparative studies using (R)- and (S)-enantiomers in model reactions (e.g., enzyme-mediated hydrolysis or polymer crosslinking). Analyze kinetic parameters (e.g., , ) and binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For structural insights, use X-ray crystallography or cryo-EM to resolve host-guest complexes .

Q. What computational approaches are suitable for predicting the reactivity of the tert-butylamino group in nucleophilic ring-opening reactions?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) simulations to model transition states and solvent effects. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with kinetic experiments under varied pH and solvent polarities, using -NMR to track regioselectivity .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., 25°C, 1 atm O). Use LC-MS to identify degradation products (e.g., tert-butylamine oxides or epoxy ring-opened diols). Apply multivariate analysis (PCA or PLS) to isolate variables (e.g., trace metal contaminants, light exposure) causing discrepancies .

Data Contradiction and Validation Strategies

Key Research Gaps and Priorities

- Structural Dynamics : Lack of cryogenic electron diffraction data for solid-state conformers.

- Biological Interactions : Limited studies on cytochrome P450-mediated metabolism.

- Environmental Fate : No published data on photolytic degradation pathways.

Methodological recommendations derived from analogous epoxides and amino compounds, with rigorous validation protocols to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。